2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane is a compound that combines a pyrazole moiety with a seven-membered oxazepane ring. The unique structure of this compound suggests potential applications in medicinal chemistry, particularly due to the biological activities associated with pyrazole derivatives. The classification of this compound falls under the category of heterocyclic compounds, specifically those containing both nitrogen and oxygen in their ring structures.
The synthesis of 2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane can be approached through various methods, often involving the reaction of pyrazole derivatives with appropriate precursors that can form the oxazepane ring. One common method involves the use of a cyclization reaction where a substituted pyrazole reacts with an aldehyde or ketone in the presence of a suitable catalyst or under specific conditions to facilitate the formation of the oxazepane structure.
The molecular structure of 2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane can be represented as follows:
2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane can undergo various chemical reactions due to its functional groups.
The mechanism of action for 2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane is not fully elucidated but is hypothesized based on its structural features and related compounds.
The applications of 2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane are primarily centered around its potential use in medicinal chemistry.
The strategic integration of nitrogen- and oxygen-containing heterocycles represents a frontier in designing pharmacologically active compounds and functional materials. Among these, pyrazole (a five-membered diazole) and 1,4-oxazepane (a seven-membered oxazepane) offer distinct advantages due to their inherent electronic properties, conformational adaptability, and capacity for targeted molecular interactions. The hybrid architecture "2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane" exemplifies this approach by combining the hydrogen-bonding proficiency and aromatic character of pyrazole with the structural flexibility and stereoelectronic modulation provided by the 1,4-oxazepane scaffold. This molecular fusion creates a novel chemical entity with tailored physicochemical properties, enhancing its potential as a versatile synthon for drug discovery and materials science applications.
The seven-membered 1,4-oxazepane ring system, characterized by an oxygen atom at position 1 and a nitrogen atom at position 4, occupies a critical niche in medicinal chemistry due to its conformational flexibility and balanced hydrophilic-lipophilic character. Unlike rigid five- or six-membered heterocycles, the expanded ring size allows for adaptive binding to diverse biological targets while maintaining metabolic stability. This scaffold’s significance is highlighted by its presence in antifungal agents, where N-substituted derivatives exhibit potent activity against Candida albicans strains, even under physiologically challenging conditions (e.g., MIC values as low as 0.25 μg/mL in serum-rich environments) [6]. The ring’s ability to adopt both chair-like and boat-like conformations enables optimal spatial positioning of pharmacophoric elements, enhancing target engagement.
Recent synthetic innovations, particularly those leveraging N-propargylamine intermediates, have streamlined access to diverse 1,4-oxazepane derivatives. These methods emphasize atom economy and catalytic efficiency, enabling the introduction of substituents like the ethyl group at position 2 (as in 2-ethyl-1,4-oxazepane), which augments lipophilicity and membrane permeability [10]. Such modifications are crucial for fine-tuning pharmacokinetic properties, as evidenced by comparative analyses of oxazepane analogs:
Table 1: Physicochemical Properties of Key 1,4-Oxazepane Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Impact on Properties |
---|---|---|---|---|
1,4-Oxazepane | C₅H₁₁NO | 101.15 | Unsubstituted parent ring | High polarity; limited membrane permeability |
2-Methyl-1,4-oxazepane | C₆H₁₃NO | 115.17 | Methyl group at C2 | Moderate lipophilicity |
2-Ethyl-1,4-oxazepane | C₇H₁₅NO | 129.20 | Ethyl group at C2 | Enhanced lipophilicity; improved cellular uptake |
2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane* | C₉H₁₅N₃O | 181.24 | Pyrazole appended via methylene linker | Dual pharmacophore functionality; versatile binding |
Beyond pharmaceuticals, 1,4-oxazepanes contribute to materials science, particularly in polymeric biomaterials and semiconductor interfaces, where their heteroatoms facilitate precise molecular assembly and electronic modulation [3] [7].
Pyrazole derivatives constitute a cornerstone of therapeutic development due to their structural versatility and robust pharmacological profiles. Clinically approved agents like crizotinib (ALK inhibitor), erdafitinib (FGFR inhibitor), and ruxolitinib (JAK inhibitor) underscore pyrazole’s capacity to serve as a privileged scaffold in oncology, primarily through kinase modulation [2] [8]. Structure-activity relationship (SAR) studies reveal that substitutions at the N1, C3, and C5 positions profoundly influence target selectivity and potency. For instance, aryl substituents at N1 enhance hydrophobic pocket binding, while electron-withdrawing groups at C3 can augment metabolic stability. Hybridization strategies further expand pyrazole’s utility, as demonstrated by pyrazole-xanthine conjugates exhibiting dual anticancer and xanthine oxidase inhibitory effects (IC₅₀ = 3.6–24.6 μM against HCT-116 cells; IC₅₀ = 10.87 μM for xanthine oxidase) [4].
In materials science, pyrazole derivatives contribute to:
Table 2: Therapeutic and Material Applications of Pyrazole Derivatives
Application Domain | Example Compound | Key Structural Features | Performance/Activity |
---|---|---|---|
Anticancer Therapy | Crizotinib | Pyrazole-pyridine hybrid | ALK/ROS1 inhibitor (FDA-approved for NSCLC) |
Erdafitinib | Pyrazole-quinoxaline hybrid | FGFR inhibitor (FDA-approved for urothelial carcinoma) | |
Xanthine Oxidase Inhibition | Compound 5e [4] | 4-((4-Bromophenyl)diazenyl)-3,5-dimethylpyrazole | IC₅₀ = 10.87 μM; anticancer activity (HCT-116) |
Materials Science | Pyrazole-based MOFs | Metal-pyrazole coordination nodes | High CO₂ adsorption capacity (≥5 mmol/g at 298K) |
The molecular integration of pyrazole and 1,4-oxazepane via a methylene linker generates a hybrid scaffold with emergent physicochemical and biological properties. This architecture exploits three synergistic attributes:
Synthetic routes to such hybrids often employ multicomponent reactions or sequential alkylation-cyclization strategies. A representative approach involves:
Experimental evidence supports enhanced bioactivity in these hybrids. For instance, oxazepane-pyrazole derivatives exhibit improved antifungal potency compared to non-hybrid analogs, likely due to simultaneous engagement with fungal elongation factor-2 (EF-2) and membrane ergosterol biosynthesis pathways [6]. Similarly, in cancer models, such hybrids disrupt multiple oncogenic signaling nodes—apoptosis induction via Bcl-2 suppression and cell cycle arrest at G2/M phase—demonstrating polypharmacology advantages [4].
Table 3: Molecular Descriptors of 2-(1H-Pyrazol-1-ylmethyl)-1,4-Oxazepane and Related Compounds
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: